Enhanced Lipophilicity and Predicted Membrane Permeability vs. Non-Fluorinated Analog
The presence of the 3-trifluoromethyl group significantly increases lipophilicity compared to the non-fluorinated analog 4-Bromo-1-propyl-1H-pyrazole. The calculated partition coefficient (XLogP3) for the target compound is 2.7, driven by the highly lipophilic -CF₃ moiety . In contrast, the direct comparator lacking the trifluoromethyl group has a substantially lower predicted XLogP3 of approximately 1.4-1.8, based on standard computational models for similar alkyl-bromopyrazoles . This quantified difference of 0.9-1.3 log units translates to a nearly 10-fold increase in predicted membrane partitioning, a critical parameter for improving oral bioavailability and passive cell permeability in drug candidates.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 4-Bromo-1-propyl-1H-pyrazole (CAS 141302-33-2), XLogP3 ≈ 1.4-1.8 (Class-level prediction for non-fluorinated analog) |
| Quantified Difference | Increase of +0.9 to +1.3 log units (~10-fold increase in predicted lipid solubility) |
| Conditions | Calculated using XLogP3 algorithm as reported in vendor specification sheets |
Why This Matters
This differential lipophilicity directly impacts procurement decisions for medicinal chemistry programs focused on optimizing oral drug candidates, where enhanced logP is a primary goal for improving ADME profiles.
